molecular formula C18H14ClN3O3 B11307428 2-{5-[(2-Chlorophenoxy)methyl]furan-2-yl}-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile

2-{5-[(2-Chlorophenoxy)methyl]furan-2-yl}-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile

Cat. No.: B11307428
M. Wt: 355.8 g/mol
InChI Key: WQJNVELUDKDPLI-UHFFFAOYSA-N
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Description

2-{5-[(2-Chlorophenoxy)methyl]furan-2-yl}-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(2-Chlorophenoxy)methyl]furan-2-yl}-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced via nucleophilic substitution reactions using 2-chlorophenol and suitable leaving groups.

    Formation of the Oxazole Ring: The oxazole ring is formed through cyclization reactions involving amides and nitriles under dehydrating conditions.

    Final Coupling: The final step involves coupling the furan and oxazole intermediates under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, use of catalysts, and process intensification are often employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(2-Chlorophenoxy)methyl]furan-2-yl}-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitrile group can be reduced to amines.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are used.

    Substitution: Nucleophiles like amines and thiols are used under basic conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{5-[(2-Chlorophenoxy)methyl]furan-2-yl}-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to its unique structure and reactivity.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Materials Science: Investigated for its potential use in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-{5-[(2-Chlorophenoxy)methyl]furan-2-yl}-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile involves interaction with specific molecular targets and pathways:

    Molecular Targets: It may target enzymes and receptors involved in cellular processes.

    Pathways: The compound can modulate signaling pathways related to cell growth and apoptosis, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Furanylmethyl)-5-methylfuran: Similar furan-based structure but lacks the oxazole and chlorophenoxy groups.

    5-((4-Chlorophenoxy)methyl)furan-2-carbaldehyde: Contains the chlorophenoxy group but differs in the rest of the structure.

Uniqueness

2-{5-[(2-Chlorophenoxy)methyl]furan-2-yl}-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile is unique due to the combination of its furan, oxazole, and chlorophenoxy groups, which confer distinct chemical and biological properties not found in similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H14ClN3O3

Molecular Weight

355.8 g/mol

IUPAC Name

2-[5-[(2-chlorophenoxy)methyl]furan-2-yl]-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C18H14ClN3O3/c19-13-3-1-2-4-15(13)23-10-12-7-8-16(24-12)18-22-14(9-20)17(25-18)21-11-5-6-11/h1-4,7-8,11,21H,5-6,10H2

InChI Key

WQJNVELUDKDPLI-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=CC=C4Cl)C#N

Origin of Product

United States

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